RHOD-2, AM
Description
Introduction to Rhod-2, AM: Chemical Classification and Role as a Fluorescent Ca²⁺ Indicator
This compound belongs to the rhodamine family of fluorophores, characterized by a xanthene core modified with amino and carboxylate groups. Its structure integrates a BAPTA-derived Ca²⁺-chelating moiety, enabling selective binding to cytosolic and mitochondrial Ca²⁺. Unlike UV-excitable indicators (e.g., fura-2), this compound operates in the visible spectrum, minimizing cellular phototoxicity and autofluorescence interference. The acetoxymethyl (AM) ester groups render it membrane-permeant, facilitating passive diffusion into cells, where intracellular esterases cleave the AM groups, trapping the active Rhod-2 dye.
Historical Development of Rhodamine-Based Calcium Probes
The development of this compound traces back to foundational work by Roger Y. Tsien and colleagues in the late 1980s. Tsien’s team sought visible-wavelength Ca²⁺ indicators to overcome limitations of quin-2 and fura-2, which required UV excitation and suffered from photobleaching. By conjugating BAPTA to rhodamine fluorophores, they created "rhod-1" and "rhod-2," which utilized photoinduced electron transfer (PeT) mechanisms: Ca²⁺ binding suppresses PeT, enhancing fluorescence by up to 100-fold.
Rhod-2 emerged as a pivotal advancement due to its longer emission wavelength (~580 nm), compatibility with standard laser sources, and improved signal-to-noise ratio in tissues. Subsequent modifications, such as the AM ester derivative, enabled non-invasive cellular loading, broadening its application in live-cell imaging. These innovations positioned this compound as a cornerstone in studying Ca²⁺ signaling in neurons, cardiomyocytes, and mitochondria.
Structural Distinctions Between Rhod-2 and Related Derivatives
This compound and its analogs share a BAPTA-chelating core but differ in fluorophore substituents and spectral properties. Key comparisons include:
Table 1: Structural and Functional Comparison of this compound and X-Rhod-1
Structurally, X-Rhod-1 incorporates extended conjugation in the xanthene ring, shifting its excitation/emission spectra redward compared to Rhod-2. This modification enhances its utility in multiplexed imaging with green-emitting probes (e.g., fluo-4). However, this compound’s lower Kd provides superior sensitivity in high-Ca²⁺ environments, such as mitochondrial matrix or excitable cells.
Table 2: Spectral Properties of this compound Across Studies
| Source | Excitation (nm) | Emission (nm) | Notes |
|---|---|---|---|
| FluoroFinder | 549 | 574 | Ca²⁺-bound state |
| Enzo | 549 | 578 | Ultra-pure formulation |
| Thermo Fisher | 552 | 581 | Cell-permeant AM ester |
| Dojindo | 557 | 581 | High-purity Rhod-2 |
Discrepancies in reported wavelengths likely arise from experimental conditions (e.g., solvent polarity, instrumentation). Despite variations, this compound consistently exhibits a ~30 nm Stokes shift, minimizing self-quenching.
Properties
CAS No. |
129787-64-0 |
|---|---|
Molecular Formula |
C52H59BrN4O19 |
Molecular Weight |
1123.94 |
Origin of Product |
United States |
Preparation Methods
Additives for Enhanced Solubility
-
Pluronic® F-127 : A nonionic surfactant (0.04% final concentration) is often added to counteract Rhod-2, AM’s hydrophobicity, ensuring uniform dispersion in aqueous buffers.
-
Probenecid : At 0.5–1 mM, this organic anion transporter inhibitor reduces dye leakage from cells expressing efflux pumps.
Cell Loading Protocols
Working Solution Formulation
A this compound working solution (2–20 μM) is prepared in physiological buffers such as Hanks’ Balanced Salt Solution (HBSS) or Tyrode’s solution. Standardized parameters include:
| Parameter | Typical Range | Source |
|---|---|---|
| This compound concentration | 4–20 μM | |
| Incubation temperature | Room temperature (RT) to 37°C | |
| Incubation duration | 30–60 minutes |
-
Thaw a this compound aliquot and dilute in HBSS containing 0.04% Pluronic® F-127.
-
Add probenecid (1–2 mM) if required.
-
Replace cell culture medium with the dye solution and incubate at 37°C for 30–60 minutes.
Cell-Type-Specific Optimization
-
Adherent vs. suspension cells : Adherent cells (e.g., HEK293) tolerate longer incubations (up to 90 minutes) for enhanced signal intensity, whereas suspension cells (e.g., lymphocytes) require shorter durations to avoid toxicity.
-
Serum interference : Serum esterases can prematurely hydrolyze AM esters; thus, serum-free buffers are recommended during loading.
Mitochondrial Localization and Permeabilization
Co-Localization with MitoTracker Green
To confirm mitochondrial targeting, this compound is often co-loaded with MitoTracker Green (200 nM), a membrane-potential-independent dye. Post-loading, cells are permeabilized to remove cytosolic Rhod-2:
Permeabilization methods :
Validation of Mitochondrial Specificity
Post-permeabilization, residual Rhod-2 fluorescence should colocalize with MitoTracker Green, confirming mitochondrial retention. Non-colocalized signals indicate incomplete cytosolic dye removal, necessitating protocol adjustment.
Imaging and Data Acquisition
Confocal Microscopy Settings
Calibration and Quantification
-
Rmin/Rmax calibration : Cells are perfused with Ca²⁺-free (5 mM EGTA) and Ca²⁺-replete (3 mM Ca²⁺) buffers containing ionophore A23187 to define minimum and maximum fluorescence ratios.
-
Data analysis : Background subtraction and mask-based thresholding eliminate noise from non-cellular regions.
Troubleshooting and Best Practices
Common Issues and Solutions
| Issue | Potential Cause | Solution |
|---|---|---|
| Weak fluorescence | Incomplete de-esterification | Extend incubation time to 90 min |
| Cytosolic retention | Inadequate permeabilization | Increase digitonin concentration |
| Dye leakage | Organic anion transporter activity | Add 1 mM probenecid |
Chemical Reactions Analysis
Types of Reactions: RHOD-2, AM undergoes several types of chemical reactions, including oxidation and ester hydrolysis. Upon entering the cell, the acetoxymethyl ester groups are cleaved by intracellular esterases, converting this compound into its active form, RHOD-2 .
Common Reagents and Conditions:
Oxidation: Sodium borohydride (NaBH4) is commonly used for the reduction of RHOD-2 to its dihydro form.
Ester Hydrolysis: Intracellular esterases cleave the acetoxymethyl ester groups to activate the dye.
Major Products: The major product formed from these reactions is the active RHOD-2, which exhibits calcium-dependent fluorescence .
Scientific Research Applications
Monitoring Mitochondrial Calcium Dynamics
Rhod-2, AM has been widely used to measure mitochondrial calcium levels in various cell types. Studies have demonstrated its effectiveness in:
- Cardiac Muscle Cells : In perfused mouse hearts, rhod-2 was employed to assess intracellular calcium levels during cardiac contractions, revealing significant insights into calcium handling during ischemic conditions .
- Smooth Muscle Cells : Research using gastric smooth muscle cells from Bufo marinus indicated that rhod-2 effectively monitored mitochondrial calcium concentration changes during depolarization-induced calcium influx .
Investigating Calcium Signaling Pathways
Rhod-2 has been instrumental in elucidating the role of calcium signaling in various cellular processes:
- Repetitive Stimulation Studies : Experiments have shown that rhod-2 can detect differences in mitochondrial calcium responses to repetitive stimulations, highlighting its utility in studying cellular adaptation mechanisms .
- Pharmacological Investigations : By co-loading rhod-2 with other calcium indicators (like fura-2), researchers have been able to simultaneously monitor cytoplasmic and mitochondrial calcium levels, providing a comprehensive view of intracellular signaling .
Data Tables
Case Study 1: Cardiac Function Assessment
In a study examining the role of intracellular calcium in heart function, researchers utilized rhod-2 to monitor calcium transients in isolated cardiac myocytes. The findings revealed that mitochondrial calcium levels significantly influence cardiac contractility and energy metabolism during ischemic episodes.
Case Study 2: Smooth Muscle Cell Dynamics
In gastric smooth muscle cells, rhod-2 was used to investigate the effects of pharmacological agents on mitochondrial calcium uptake. The results indicated that certain agents could modulate mitochondrial function by altering calcium dynamics, thereby affecting muscle contraction and relaxation.
Mechanism of Action
The mechanism of action of RHOD-2, AM involves its uptake into cells, where intracellular esterases cleave the acetoxymethyl ester groups, converting it into the active RHOD-2 form. RHOD-2 binds to calcium ions, resulting in a significant increase in fluorescence. This fluorescence can be measured using fluorescence microscopy or flow cytometry, providing insights into calcium ion concentrations within cells .
Comparison with Similar Compounds
Comparison with Similar Calcium Indicators
RHOD-2, AM is compared below with structurally or functionally related probes, focusing on sensitivity, localization, and experimental utility.
X-Rhod-1
| Property | This compound | X-Rhod-1 |
|---|---|---|
| Kd for Ca²⁺ | ~570 nM | ~700 nM |
| Mitochondrial Localization | Yes (ΔΨm-dependent) | Yes (similar mechanism) |
| Dynamic Range | Prone to saturation at high [Ca²⁺]m | Better suited for high [Ca²⁺]m due to higher Kd |
| pH Sensitivity | Affected by ischemic conditions | Similar limitations |
| Key Advantage | Well-characterized in cardiac studies | Reduced saturation risk |
Genetically Encoded Probes (e.g., MityCam)
| Property | This compound | MityCam |
|---|---|---|
| Type | Synthetic chemical dye | Genetically encoded sensor |
| Localization | Requires ΔΨm and loading protocols | Targeted expression via genetic tools |
| Response Time | Slower (requires dye loading) | Real-time monitoring |
| Artifacts | Cytosolic contamination if protocols fail | Minimal background noise |
| Key Advantage | No transfection required | Precise spatial/temporal resolution |
Cytosolic Probes (Fluo-3 AM, Fura-2 AM)
| Property | This compound | Fluo-3 AM | Fura-2 AM |
|---|---|---|---|
| Localization | Mitochondria | Cytosol | Cytosol/Nucleus |
| Ratiometric | No | No | Yes (340/380 nm ratio) |
| Kd for Ca²⁺ | ~570 nM | ~400 nM | ~224 nM |
| Key Use Case | Mitochondrial Ca²⁺ overload | Cytosolic Ca²⁺ transients | Quantitative [Ca²⁺]i measurements |
Calcium Green and OGB-1
| Property | This compound | OGB-1 |
|---|---|---|
| Spectral Overlap | Compatible with VF2.1 (no crosstalk) | Overlaps with some green probes |
| Compartmentalization | Mitochondrial | Cytosolic |
| Validation | Co-staining with MitoTracker required | Direct cytosolic signal |
Research Findings and Practical Considerations
Strengths of this compound
- Mitochondrial Specificity : Co-localizes with MitoTracker Green in protocols optimizing cold-warm loading .
- Signal Intensity : Fluorescence increases 80–100× upon Ca²⁺ binding, ideal for low-light imaging .
- Versatility : Compatible with fluorescence microscopy, flow cytometry, and plate readers .
Limitations and Mitigation Strategies
- Uneven Loading : Compartmentalized dye distribution may skew readings; use cytosolic Ca²⁺ probes (e.g., Fluo-3) as controls .
- Non-Ratiometric Nature: Requires parallel measurements (e.g., Calcein AM for mPTP opening) to contextualize data .
- pH Sensitivity : Avoid use in models with severe acidosis (e.g., ischemia) without pH buffering .
Case Studies
Biological Activity
Rhod-2, AM (acetoxymethyl ester) is a fluorescent calcium indicator widely used to study mitochondrial calcium dynamics. This compound has gained attention for its ability to selectively localize in mitochondria and provide insights into intracellular calcium signaling. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.
This compound is a cell-permeable compound that enters cells and is hydrolyzed by intracellular esterases to release Rhod-2, which then accumulates in the mitochondria due to the organelle's negative membrane potential. The binding of calcium ions (Ca²⁺) to Rhod-2 increases its fluorescence intensity, allowing researchers to monitor changes in mitochondrial calcium concentration ([Ca²⁺]m) in real-time.
Key Findings from Research Studies
- Calcium Dynamics : Studies have shown that Rhod-2 can effectively monitor [Ca²⁺]m during cellular activation. For instance, in gastric smooth muscle cells from Bufo marinus, Rhod-2 was used to demonstrate that [Ca²⁺]m increases following depolarization-induced Ca²⁺ influx and caffeine-induced release from the sarcoplasmic reticulum (SR) .
- Localization and Imaging : Rhod-2 fluorescence primarily localizes to mitochondria, as confirmed by fluorescence deconvolution imaging. In rat chromaffin cells, Rhod-2 was shown to respond rapidly to Ca²⁺ entry, indicating its effectiveness in tracking mitochondrial Ca²⁺ dynamics .
- Impact on Mitochondrial Morphology : The loading of cells with this compound has been observed to affect mitochondrial morphology significantly. At concentrations above 1 μM, it induces mitochondrial fission, leading to a decrease in the characteristic elongated shape of mitochondria . This morphological change may correlate with alterations in mitochondrial function and calcium uptake capacity.
- Concentration-Dependent Effects : Research indicates that while low concentrations of Rhod-2 (1–2 μM) do not significantly affect mitochondrial function, higher concentrations (5–10 μM) can impair mitochondrial membrane potential and reduce stimulus-induced [Ca²⁺]m peaks . This suggests a careful consideration of dye concentration is necessary when designing experiments.
Applications in Research
This compound is used extensively in various fields of biological research:
- Cardiovascular Studies : It has been employed to assess intracellular Ca²⁺ signals during ischemic conditions in rabbit hearts, demonstrating its utility in cardiac physiology .
- Neuroscience : In studies involving neuronal cells, Rhod-2 helps elucidate the role of mitochondrial Ca²⁺ in synaptic transmission and neuroprotection.
Case Studies
Q & A
Basic Research Questions
Q. How can researchers optimize RHOD-2, AM loading protocols to minimize cytotoxicity and ensure accurate Ca²⁺ measurements?
- Methodological Answer : this compound stock solutions should be prepared in anhydrous DMSO (2–5 mM) to prevent hydrolysis, which compromises cell permeability . For cell loading, use serum-free buffers to avoid esterase interference and ensure optimal dye retention. Incubation times (15–60 minutes at 37°C) and dye concentrations (1–10 μM) must be empirically optimized based on cell type, as overloading can lead to compartmentalization artifacts or cytotoxicity . Include a viability control (e.g., propidium iodide) and subtract autofluorescence using unloaded cells .
Q. What experimental controls are essential when using this compound to validate mitochondrial Ca²⁺ specificity?
- Methodological Answer : Co-staining with mitochondrial markers (e.g., MitoTracker) is critical to confirm RHOD-2 localization . Use pharmacological agents like FCCP (mitochondrial depolarizer) or Ru360 (mitochondrial Ca²⁺ uniporter inhibitor) to validate signal specificity. Include a positive control (e.g., Ca²⁺ ionophore ionomycin) to ensure probe responsiveness .
Q. How should researchers address discrepancies in Ca²⁺ dynamics observed with this compound versus other indicators (e.g., Fluo-4 or Rhod-4)? **
- Methodological Answer : RHOD-2’s higher Ca²⁺ affinity (~1 μM) makes it suitable for detecting subtle mitochondrial Ca²⁺ changes, whereas low-affinity probes (e.g., Rhod-4) better resolve rapid cytosolic transients . Validate measurements using complementary methods (e.g., electrophysiology or genetically encoded indicators). Calibrate signals in situ using Ca²⁺-buffered solutions .
Advanced Research Questions
Q. How can researchers resolve contradictory data between this compound signals and electrophysiological recordings in studying ER-mitochondrial Ca²⁺ crosstalk?
- Methodological Answer : Contradictions may arise from RHOD-2’s slow dissociation kinetics or compartmentalization into non-mitochondrial regions . Employ simultaneous imaging with ER-targeted probes (e.g., D1ER) and mitochondrial matrix-targeted sensors (e.g., mtGCaMP). Use subcellular fractionation or CRISPR-engineered Ca²⁺ reporters to validate localization .
Q. What strategies improve temporal resolution of this compound for capturing fast Ca²⁺ oscillations in excitable cells (e.g., neurons or cardiomyocytes)?
- Methodological Answer : Reduce dye concentration (≤2 μM) and use high-speed imaging systems (e.g., spinning-disk confocal) to minimize photobleaching. Pair with low-affinity cytosolic probes (e.g., Fura-2) to distinguish mitochondrial vs. cytosolic signals. Apply mathematical deconvolution to correct for RHOD-2’s slow response kinetics .
Q. How can researchers validate this compound specificity in tissues with high autofluorescence (e.g., brain slices or plant cells)?
- Methodological Answer : Use spectral unmixing or two-photon microscopy to separate RHOD-2 emission (581 nm) from endogenous fluorophores (e.g., NADH). Generate a tissue-specific autofluorescence reference by imaging unloaded samples. Alternatively, employ ratiometric dyes (e.g., X-Rhod-1) or transgenic models with silenced autofluorescence .
Data Analysis and Reproducibility
Q. What statistical frameworks are recommended for analyzing this compound-derived Ca²⁺ transient data?
- Methodological Answer : Use non-parametric tests (e.g., Mann-Whitney U) for non-Gaussian datasets. For time-series analysis, apply autocorrelation or wavelet transforms to identify oscillation patterns. Report effect sizes, confidence intervals, and raw traces to ensure reproducibility .
Q. How should researchers document this compound experiments to meet FAIR (Findable, Accessible, Interoperable, Reusable) data standards?
- Methodological Answer : Include metadata on dye lot numbers, loading protocols, and instrument settings (e.g., excitation/emission filters, sampling rates). Archive raw data and analysis scripts in repositories like Zenodo or Figshare. Adhere to journal guidelines for supplementary materials (e.g., uncropped gel images, calibration curves) .
Comparative Methodological Considerations
Table 1 : Key properties of this compound versus alternative Ca²⁺ indicators.
| Probe | Affinity (Kd) | Excitation/Emission (nm) | Compartmentalization | Sensitivity to Autofluorescence |
|---|---|---|---|---|
| This compound | ~1 μM | 552/581 | Mitochondria-enriched | Moderate |
| Fluo-4, AM | ~345 nM | 494/506 | Cytosolic | High |
| Rhod-4, AM | ~1.2 μM | 540/605 | Cytosolic | Low |
| X-Rhod-1, AM | ~700 nM | 580/602 | Mitochondria | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
